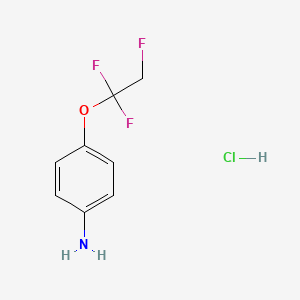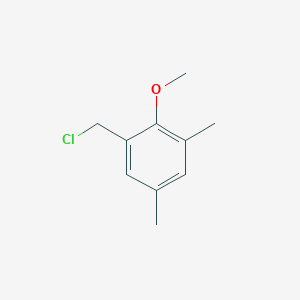
1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methoxy group, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxy-3,5-dimethylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or ethers.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene in chemical reactions involves the electrophilic nature of the chloromethyl group, which can be attacked by nucleophiles. The methoxy group, being an electron-donating group, can influence the reactivity of the benzene ring by stabilizing intermediates during reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
- 1-(Chloromethyl)-2,5-dimethoxybenzene
- 1-(Chloromethyl)-3,5-dimethylbenzene
- 1-(Chloromethyl)-2-methylbenzene
Comparison: 1-(Chloromethyl)-2-methoxy-3,5-dimethylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The methoxy group provides electron-donating effects, enhancing the compound’s stability and reactivity in certain reactions .
Eigenschaften
Molekularformel |
C10H13ClO |
|---|---|
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-methoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7-4-8(2)10(12-3)9(5-7)6-11/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
QUTIHWIAGSOSAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CCl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


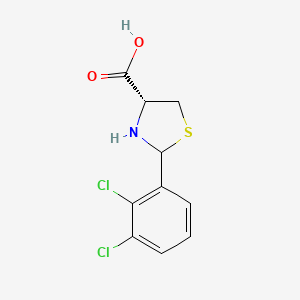
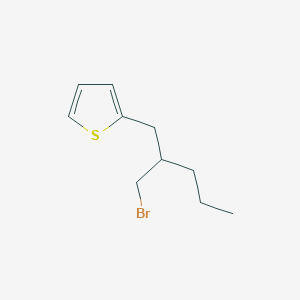
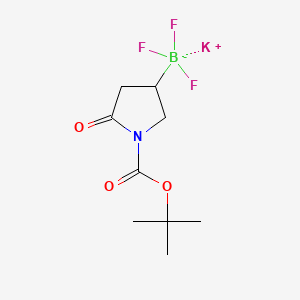

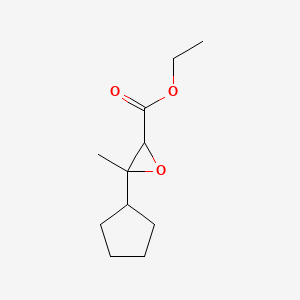



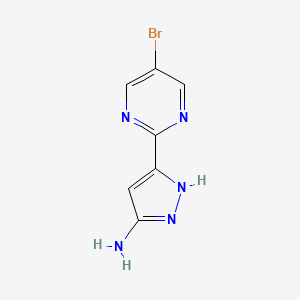

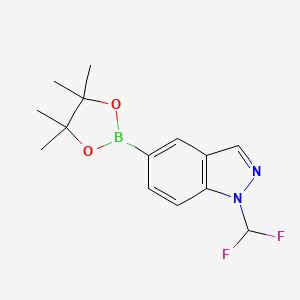
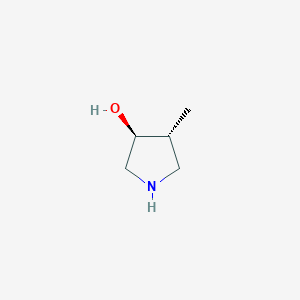
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
